Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate
Description
Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate is an organic compound with the molecular formula C10H13NO5S. It is a derivative of glycine, where the amino group is substituted with a 4-methoxyphenylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-15-8-3-5-9(6-4-8)17(13,14)11-7-10(12)16-2/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWTVZKDBPLSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate typically involves the reaction of glycine methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative .
Scientific Research Applications
Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar in structure but lacks the sulfonylamino group.
2-(4-methoxyphenyl)ethanol: Contains a hydroxyl group instead of the ester and sulfonylamino groups.
4-methoxybenzenesulfonamide: Similar sulfonyl group but different overall structure
Uniqueness
Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ester and sulfonylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13NO4S
- Molecular Weight : 245.28 g/mol
- CAS Number : 562880
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and anticancer effects.
Biological Activities
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Anti-inflammatory Activity :
- Studies have indicated that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound has been shown to reduce inflammation markers in vitro.
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Anticancer Properties :
- Research has demonstrated that this compound may inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects, particularly in breast and colon cancer models.
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Enzyme Inhibition :
- The compound acts as an inhibitor for matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis. Inhibitory assays have shown that this compound exhibits a notable IC50 value against MMP-1, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Anticancer | 15 (Breast Cancer) |
| Sulfanilamide | Similar | Antimicrobial | 20 (Bacterial Inhibition) |
| Acetazolamide | Similar | Carbonic Anhydrase Inhibitor | 12 (Enzyme Inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
